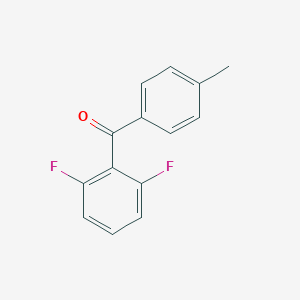

2,6-Difluoro-4'-methylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

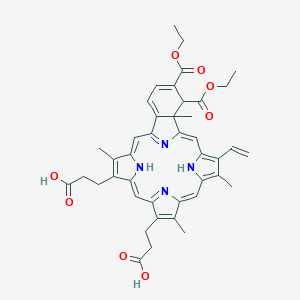

2,6-Difluoro-4’-methylbenzophenone is a chemical compound with the molecular formula C14H10F2O . It is used in various chemical reactions and has several properties that make it useful in different applications .

Synthesis Analysis

The synthesis of compounds similar to 2,6-Difluoro-4’-methylbenzophenone has been described in the literature . The synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3- ( (2,6-difluorophenyl)diazenyl) benzoate is described .Molecular Structure Analysis

The molecular structure of 2,6-Difluoro-4’-methylbenzophenone can be analyzed using various techniques. The compound has a molecular weight of 218.23 g/mol .Chemical Reactions Analysis

The chemical reactions involving 2,6-Difluoro-4’-methylbenzophenone are complex and can involve various mechanisms . For example, the molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Difluoro-4’-methylbenzophenone can be analyzed using various techniques. For example, the compound has a molecular weight of 218.23 g/mol .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research: Toxicological Evaluation

2,6-Difluoro-4’-methylbenzophenone has been evaluated for its toxicological profile, which is crucial in the development of new pharmaceuticals. The compound’s metabolism, genotoxicity, and potential estrogenic effects are studied to ensure safety and efficacy in drug formulations .

Molecular Docking and Allosteric Inhibition

This compound plays a significant role in molecular docking studies, particularly in the context of allosteric inhibition. Its structural motif is important for the inhibition of FtsZ, a protein essential for bacterial cell division, which is a promising target for developing new antibacterial agents .

Analytical Chemistry: Multi-Analyte Quantification

In analytical chemistry, 2,6-Difluoro-4’-methylbenzophenone is used for the rapid quantification of multiple analytes. This application is vital for ensuring the quality and safety of various products, including pharmaceuticals and food items .

Material Science: Development of Photoactive Materials

The compound’s derivatives have been synthesized and characterized for their photoactive properties. These materials are explored for applications in advanced sensors, drug delivery, data storage, and molecular switches, leveraging the compound’s ability to undergo structural reorganization upon light exposure .

Chemical Synthesis: Intermediate for Special Chemicals

As a chemical intermediate, 2,6-Difluoro-4’-methylbenzophenone is utilized in the synthesis of specialized chemicals. Its unique properties make it a valuable component in various chemical reactions, contributing to the production of complex molecules.

Environmental Science: Hazard and Precautionary Studies

The environmental impact and safety measures related to the handling and usage of 2,6-Difluoro-4’-methylbenzophenone are studied extensively. This includes understanding its hazard statements, precautionary statements, and safe storage conditions to prevent environmental contamination .

Safety and Hazards

Zukünftige Richtungen

The future directions of research on 2,6-Difluoro-4’-methylbenzophenone could involve further investigation of its photoactive properties . Additionally, changing the carboxamide functional group of 3-alkyloxybenzophenone and 3-alkyloxy-2,6-difluorobenzophenone to a benzohydroxamic acid or benzohydrazide led to inactive compounds, confirming the importance of the carboxamide group .

Eigenschaften

IUPAC Name |

(2,6-difluorophenyl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c1-9-5-7-10(8-6-9)14(17)13-11(15)3-2-4-12(13)16/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCROCNITUXEAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C=CC=C2F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382032 |

Source

|

| Record name | 4'-Methyl-2,6-difluorobenzophnone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-4'-methylbenzophenone | |

CAS RN |

122041-25-2 |

Source

|

| Record name | 4'-Methyl-2,6-difluorobenzophnone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,2-c]pyridin-4(5H)-one, 7-methyl-](/img/structure/B39324.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde](/img/structure/B39329.png)

![Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B39343.png)